molecular formula C10H11BrOS B14070165 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one

1-(2-Bromo-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14070165
M. Wt: 259.16 g/mol
InChI Key: VOJWRYQIGVHJCB-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS and a molecular weight of 259.16 g/mol . This compound is characterized by the presence of a bromine atom, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-(methylthio)acetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of bromine or a brominating agent and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Alcohols.

Scientific Research Applications

1-(2-Bromo-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its carbonyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

1-(2-Bromo-5-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-(2-bromo-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5H2,1-2H3

InChI Key

VOJWRYQIGVHJCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC)Br

Origin of Product

United States

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